1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethylphenyl group and a 2-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The 2,4-dimethylphenyl group and the 2-methylpropanoyl group are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves the stepwise addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidine: A closely related compound with a similar structure.
1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Another related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 2,4-dimethylphenyl and 2-methylpropanoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23NO2 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-11(2)16(19)14-6-5-9-18(17(14)20)15-8-7-12(3)10-13(15)4/h7-8,10-11,14H,5-6,9H2,1-4H3 |
InChI Key |
NLZWTKQFWGYSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC(C2=O)C(=O)C(C)C)C |
Origin of Product |
United States |
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